2,4-Dibromo-6-(1-phenylethyl)aniline
Overview
Description
2,4-Dibromo-6-(1-phenylethyl)aniline is an organic compound with the molecular formula C₁₄H₁₃Br₂N. It is a brominated aniline derivative, characterized by the presence of two bromine atoms at the 2 and 4 positions and a 1-phenylethyl group at the 6 position of the aniline ring. This compound is used in various chemical research and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-(1-phenylethyl)aniline typically involves the bromination of 6-(1-phenylethyl)aniline. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve selective bromination at the 2 and 4 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-6-(1-phenylethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile, products like 2,4-diamino-6-(1-phenylethyl)aniline or 2,4-dithio-6-(1-phenylethyl)aniline.
Coupling Products: Biaryl compounds with various functional groups.
Scientific Research Applications
2,4-Dibromo-6-(1-phenylethyl)aniline is utilized in several scientific research fields:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-(1-phenylethyl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the biological system being studied .
Comparison with Similar Compounds
2,4-Dibromoaniline: Lacks the 1-phenylethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2,4-Dibromo-6-methylaniline: Contains a methyl group instead of a 1-phenylethyl group, affecting its physical and chemical properties.
Uniqueness: 2,4-Dibromo-6-(1-phenylethyl)aniline is unique due to the presence of the bulky 1-phenylethyl group, which can influence its reactivity and interaction with other molecules. This structural feature can be advantageous in specific synthetic applications where steric hindrance plays a crucial role .
Properties
IUPAC Name |
2,4-dibromo-6-(1-phenylethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2N/c1-9(10-5-3-2-4-6-10)12-7-11(15)8-13(16)14(12)17/h2-9H,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAWUAVICBJDIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=C(C(=CC(=C2)Br)Br)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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